molecular formula C20H24Cl2N4O B13771457 4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-28-8

4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13771457
CAS No.: 68638-28-8
M. Wt: 407.3 g/mol
InChI Key: QQXSYEFQYPBBSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride is a chemical compound with a complex structure that includes a quinazolinone core, a piperazine ring, and a tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the piperazine ring and the tolyl group. The final step involves the formation of the dihydrochloride salt.

    Quinazolinone Core Synthesis: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Piperazine Ring Introduction: The piperazine ring is introduced through a nucleophilic substitution reaction, where the quinazolinone core reacts with a piperazine derivative.

    Tolyl Group Addition: The tolyl group is added via a Friedel-Crafts alkylation reaction, using a tolyl chloride and a Lewis acid catalyst.

    Formation of Dihydrochloride Salt: The final compound is converted to its dihydrochloride form by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated reagents, Lewis acids, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can have different biological and chemical properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Piperazine Derivatives: Compounds with piperazine rings and various functional groups.

    Tolyl Derivatives: Compounds with tolyl groups attached to different core structures.

Uniqueness

4(3H)-Quinazolinone, 3-(4-(m-tolyl)-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of a quinazolinone core, a piperazine ring, and a tolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

68638-28-8

Molecular Formula

C20H24Cl2N4O

Molecular Weight

407.3 g/mol

IUPAC Name

3-[[4-(3-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C20H22N4O.2ClH/c1-16-5-4-6-17(13-16)23-11-9-22(10-12-23)15-24-14-21-19-8-3-2-7-18(19)20(24)25;;/h2-8,13-14H,9-12,15H2,1H3;2*1H

InChI Key

QQXSYEFQYPBBSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2CCN(CC2)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.